2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide
Overview
Description
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide is an organic compound that features a bromine atom, a chloro-nitrophenyl group, and a sulfanylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromoaniline with 4-chloro-2-nitrobenzenethiol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group, resulting in an amine derivative.
Oxidation: Formation of sulfone derivatives from the oxidation of the sulfanyl group.
Scientific Research Applications
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-chlorophenyl)acetamide: Similar structure but lacks the nitrophenyl and sulfanyl groups.
4-Bromo-2-nitroaniline: Contains a nitro group but lacks the acetamide and sulfanyl groups.
2-Bromo-4-chloro-1-nitrobenzene: Similar aromatic structure but lacks the acetamide and sulfanyl groups.
Uniqueness
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide is unique due to the presence of both the nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3S/c15-8-14(19)17-10-3-1-2-4-12(10)22-13-6-5-9(16)7-11(13)18(20)21/h1-7H,8H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZZGYVKNPYWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CBr)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380501 | |
Record name | 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-32-9 | |
Record name | 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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